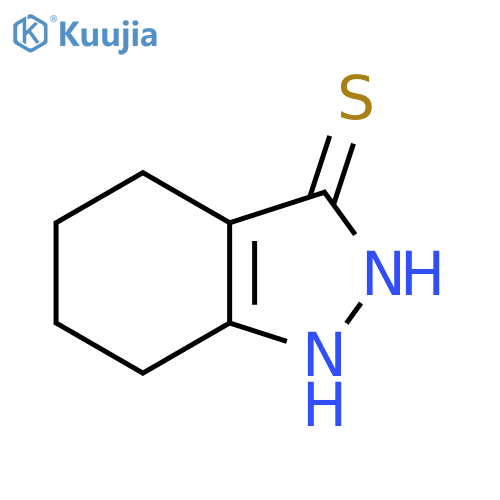

Cas no 2229362-31-4 (4,5,6,7-tetrahydro-1H-indazole-3-thiol)

2229362-31-4 structure

商品名:4,5,6,7-tetrahydro-1H-indazole-3-thiol

4,5,6,7-tetrahydro-1H-indazole-3-thiol 化学的及び物理的性質

名前と識別子

-

- 4,5,6,7-tetrahydro-1H-indazole-3-thiol

- 2229362-31-4

- EN300-1778994

-

- インチ: 1S/C7H10N2S/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10)

- InChIKey: QNLQBEBFXMICKC-UHFFFAOYSA-N

- ほほえんだ: S=C1C2=C(CCCC2)NN1

計算された属性

- せいみつぶんしりょう: 154.05646950g/mol

- どういたいしつりょう: 154.05646950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

4,5,6,7-tetrahydro-1H-indazole-3-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1778994-0.05g |

4,5,6,7-tetrahydro-1H-indazole-3-thiol |

2229362-31-4 | 0.05g |

$1129.0 | 2023-06-02 | ||

| Enamine | EN300-1778994-2.5g |

4,5,6,7-tetrahydro-1H-indazole-3-thiol |

2229362-31-4 | 2.5g |

$2631.0 | 2023-06-02 | ||

| Enamine | EN300-1778994-1.0g |

4,5,6,7-tetrahydro-1H-indazole-3-thiol |

2229362-31-4 | 1g |

$1343.0 | 2023-06-02 | ||

| Enamine | EN300-1778994-0.1g |

4,5,6,7-tetrahydro-1H-indazole-3-thiol |

2229362-31-4 | 0.1g |

$1183.0 | 2023-06-02 | ||

| Enamine | EN300-1778994-0.5g |

4,5,6,7-tetrahydro-1H-indazole-3-thiol |

2229362-31-4 | 0.5g |

$1289.0 | 2023-06-02 | ||

| Enamine | EN300-1778994-5.0g |

4,5,6,7-tetrahydro-1H-indazole-3-thiol |

2229362-31-4 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1778994-10.0g |

4,5,6,7-tetrahydro-1H-indazole-3-thiol |

2229362-31-4 | 10g |

$5774.0 | 2023-06-02 | ||

| Enamine | EN300-1778994-0.25g |

4,5,6,7-tetrahydro-1H-indazole-3-thiol |

2229362-31-4 | 0.25g |

$1235.0 | 2023-06-02 |

4,5,6,7-tetrahydro-1H-indazole-3-thiol 関連文献

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

2229362-31-4 (4,5,6,7-tetrahydro-1H-indazole-3-thiol) 関連製品

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量